![molecular formula C19H14ClN3O2S B2391048 N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477869-02-6](/img/structure/B2391048.png)
N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(3-Chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” is a chemical compound with the molecular formula C19H14ClN3O2S . Its average mass is 383.851 Da and its mono-isotopic mass is 383.049530 Da .
Synthesis Analysis
The synthesis of similar compounds, such as N-substituted indole carbohydrazide derivatives, starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Chemical Reactions Analysis
While specific chemical reactions involving “N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” are not available, related compounds such as N-substituted indole carbohydrazide derivatives have been studied for their antiplatelet aggregation activity .Scientific Research Applications
N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential to treat a variety of conditions including inflammation, cancer, and metabolic disorders. Additionally, this compound has been studied for its ability to bind to various proteins and receptors, and has been used to study the structure and function of these proteins and receptors.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide spectrum of biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-ht5a receptor binding inhibition .
Mode of Action
Indole-based compounds are known to undergo cycloaddition reactions, which are powerful tools in organic synthesis for the construction of complex and diverse heterocyclic structures . These reactions are completely atom-economical and hence are considered as green reactions .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 38386 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and is stable under a variety of conditions. Additionally, it is a relatively small molecule, which makes it easy to work with and allows for a variety of potential applications. However, this compound also has some limitations. It is not soluble in water, which can make it difficult to work with in some experiments. Additionally, it is not approved for use in humans, so it cannot be used in clinical trials.
Future Directions
N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has been studied for its potential therapeutic applications, but there are still many unanswered questions. Further research is needed to better understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, research is needed to determine how this compound could be used to treat a variety of conditions, including inflammation, cancer, and metabolic disorders. Additionally, research is needed to explore the potential of this compound as a neuroprotective and cardioprotective agent. Finally, research is needed to investigate the potential of this compound as a drug delivery agent, and to determine the optimal conditions for its use in laboratory experiments.
Synthesis Methods
N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can be synthesized by a three-step reaction process. First, 3-chlorobenzoyl chloride is reacted with 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide in an aqueous solution of sodium hydroxide to form the 3-chlorobenzoyl ester of 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide. This intermediate is then reacted with dimethylformamide and sodium carbonate to form this compound.
properties
IUPAC Name |
N'-(3-chlorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-23-15-8-3-2-7-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-5-4-6-12(20)9-11/h2-10H,1H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFCVAMQXFUHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.